2-Cyclobutoxypyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxypyridine-3,4-diamine is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, featuring a cyclobutoxy group attached to the second carbon and amino groups at the third and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxypyridine-3,4-diamine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form 2-cyclobutoxypyridine. This intermediate is then subjected to nitration followed by reduction to yield the desired diamine compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxypyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridine compounds. These products can further undergo additional chemical modifications to yield a wide range of functionalized molecules .
Scientific Research Applications
2-Cyclobutoxypyridine-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclobutoxypyridine-3,4-diamine include:
- 2-Cyclobutoxypyridine
- 3,4-Diaminopyridine
- 2-Pyridinecarboxaldehyde derivatives
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the cyclobutoxy group and the diamine functionality on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclobutyloxypyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-4-5-12-9(8(7)11)13-6-2-1-3-6/h4-6H,1-3,11H2,(H2,10,12) |
InChI Key |
SJCOGSSMVXRFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.